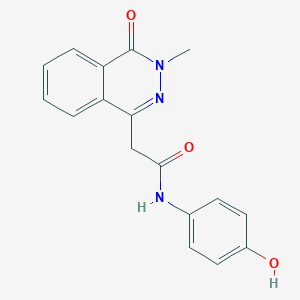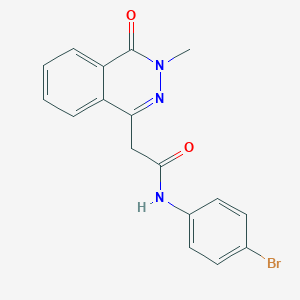![molecular formula C17H13BrFNO3 B277628 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its anticancer and antiviral effects by inhibiting the activity of specific enzymes and proteins involved in cell proliferation and viral replication. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to disrupt the microtubule network, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of the viral protease, an enzyme involved in the processing of viral proteins, leading to the inhibition of viral replication.
Biochemical and Physiological Effects
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune response. Additionally, the compound has been shown to exhibit antiviral activity by inhibiting the activity of viral proteases and disrupting the viral replication cycle.
实验室实验的优点和局限性
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to exhibit potent anticancer and antiviral activity, making it a promising candidate for drug development. However, the compound has limited solubility in aqueous solutions, making it difficult to use in certain assays. Additionally, the compound has not been extensively studied for its toxicity and pharmacokinetic properties, making it difficult to assess its safety and efficacy in vivo.
未来方向
There are several future directions for the research and development of 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This could lead to the development of more potent and selective derivatives with improved therapeutic efficacy. Another direction is to study the pharmacokinetic and toxicity properties of the compound in vivo, which could provide valuable information for drug development. Additionally, the compound could be tested against other viral infections and inflammatory diseases to assess its potential therapeutic applications.
合成方法
The synthesis of 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves a multi-step process that starts with the reaction of 4-fluoroacetophenone with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(4-fluorophenyl)-2-oxoacetate. This intermediate is then reacted with methylamine and formaldehyde to form 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth and inducing apoptosis. It has also been tested against the human immunodeficiency virus (HIV) and hepatitis C virus (HCV) and has shown potent antiviral activity. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
分子式 |
C17H13BrFNO3 |
|---|---|
分子量 |
378.2 g/mol |
IUPAC 名称 |
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C17H13BrFNO3/c1-20-14-7-4-11(18)8-13(14)17(23,16(20)22)9-15(21)10-2-5-12(19)6-3-10/h2-8,23H,9H2,1H3 |
InChI 键 |
ULILGZBLPQJJEV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O |
规范 SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)


![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)

![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)

![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)


![2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid](/img/structure/B277576.png)
![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)